(1-propyl-1H-pyrazol-3-yl)boronic acid
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Overview
Description
(1-propyl-1H-pyrazol-3-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with a propyl group at the 1-position and a boronic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a pyrazole derivative with a boronic acid reagent in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (1-propyl-1H-pyrazol-3-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-propyl-1H-pyrazol-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out in solvents like ethanol, water, or tetrahydrofuran (THF) under mild conditions .
Major Products Formed
The major products formed from reactions involving this compound include various substituted pyrazoles, pyrazolines, and boronic esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-propyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1-propyl-1H-pyrazol-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . The pyrazole ring can interact with receptor sites through hydrogen bonding and hydrophobic interactions, modulating receptor activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-propyl-1H-pyrazol-3-yl)boronic acid include:
(1-propyl-1H-pyrazol-4-yl)boronic acid: A structural isomer with the boronic acid group at the 4-position.
(1-methyl-1H-pyrazol-3-yl)boronic acid: A derivative with a methyl group instead of a propyl group at the 1-position.
(1H-pyrazol-3-yl)boronic acid: The parent compound without any alkyl substitution at the 1-position.
Uniqueness
This compound is unique due to the presence of both the propyl group and the boronic acid group, which confer specific chemical reactivity and biological activity. The propyl group can enhance the lipophilicity and membrane permeability of the compound, while the boronic acid group provides a versatile handle for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C6H11BN2O2 |
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Molecular Weight |
153.98 g/mol |
IUPAC Name |
(1-propylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-2-4-9-5-3-6(8-9)7(10)11/h3,5,10-11H,2,4H2,1H3 |
InChI Key |
UZEZXSGOWUDKBH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)CCC)(O)O |
Origin of Product |
United States |
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